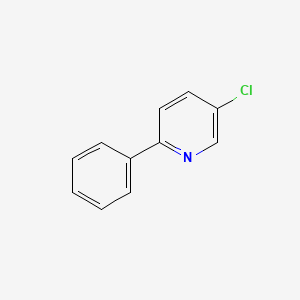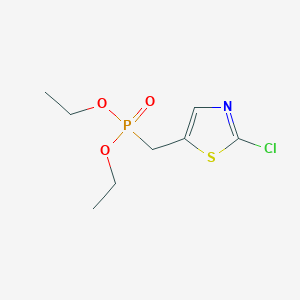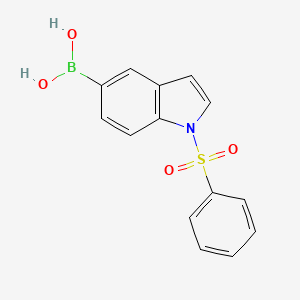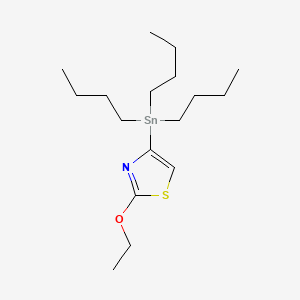
2-(Chloromethyl)-6-nitro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-nitro-1,3-benzoxazole, commonly known as CMNB, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a functionalized nitrobenzoxazole with a chloromethyl group at its 2-position, and is a nitrogenous heterocyclic aromatic compound. CMNB is mainly used as a reagent in organic synthesis and in the preparation of various organic compounds, as well as a starting material for the synthesis of pharmaceuticals, dyes, and other compounds. In addition, CMNB is also used as a versatile building block in drug discovery and development.
Aplicaciones Científicas De Investigación
Antitubercular Action
2-(Chloromethyl)-6-nitro-1,3-benzoxazole and its derivatives have been explored for potential antitubercular action. The synthesis of these compounds involves reactions with hydrazine hydrate or substituted hydrazines, which may lead to a series of (benzoxazolyl-2)hydrazines with potential biological activity (Sycheva, Kiseleva, & Shchukina, 1967).
Synthesis Using Microwave Irradiation
The compound has been used to synthesize new 6-nitrobenzothiazoles under microwave activation. This method demonstrates an efficient approach to create derivatives for various applications, highlighting the compound's versatility in synthetic chemistry (Njoya, Gellis, Crozet, & Vanelle, 2003).
DNA Topoisomerase II Inhibition
Several benzoxazole derivatives, including 6-nitro-2-(2-methoxyphenyl)benzoxazole, have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. This suggests their potential as novel antitumor agents targeting topoisomerase enzymes (Pınar et al., 2004).
Antitumor Agent Development
The compound has been used in the synthesis of novel antitumor agents targeting human DNA topoisomerase enzymes. Some derivatives have shown promising biological activity results, indicating their potential in anticancer drug research (Karatas et al., 2021).
Antimicrobial Activity
Derivatives of 6-nitro-2-(4-substitutedphenyl/benzyl)benzoxazoles have been evaluated for their antimicrobial activities against various microorganisms, including Mycobacterium tuberculosis. These compounds possess a broad spectrum of activity, offering potential in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Lipophilicity Studies
The lipophilicity of benzoxazole derivatives, including nitro-derivatives, has been studied using reversed-phase thin-layer chromatography. This research aids in understanding the physicochemical properties of these compounds, which is crucial for drug design (Skibiński, Sławik, & Kaczkowska, 2011).
Anthelmintic Activities
Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and screened for in vitro anthelmintic activities. Molecular docking studies indicated their potential as inhibitors of β-tubulin, a target protein in parasites, highlighting their potential in anthelmintic drug development (Satyendra et al., 2015).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies of benzoxazole derivatives, including 5-nitro-2-(p-fluorophenyl)benzoxazole, help understand their molecular structure and properties. This research is crucial for exploring the applications of these compounds in various fields, including material science (Mary et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .
Mode of Action
It is suggested that similar compounds can serve as a platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .
Biochemical Pathways
It is known that modifications at cysteine or disulfide sites can impact various biochemical pathways, including those involved in protein function and cellular signaling .
Pharmacokinetics
Two-compartment pharmacokinetic models are often used to describe the adme properties of similar compounds .
Result of Action
The modification of proteins at cysteine or disulfide sites can potentially alter protein function, impact cellular signaling pathways, and influence cellular behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can impact the effectiveness and stability of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole .
Propiedades
IUPAC Name |
2-(chloromethyl)-6-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHKRDEKSFWAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377345 |
Source


|
| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-nitro-1,3-benzoxazole | |
CAS RN |
221638-74-0 |
Source


|
| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














